molecular formula C30H26N4O2 B15286439 6,6'-Bis[(4R)-4,5-dihydro-4-(phenylmethyl)-2-oxazolyl]-2,2'-bipyridine

6,6'-Bis[(4R)-4,5-dihydro-4-(phenylmethyl)-2-oxazolyl]-2,2'-bipyridine

Cat. No.: B15286439
M. Wt: 474.6 g/mol
InChI Key: BGOXNFZGFWMHTG-UHFFFAOYSA-N
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Description

6,6’-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)-2,2’-bipyridine is a chiral ligand that has garnered significant interest in the field of coordination chemistry. This compound is known for its ability to form stable complexes with various metal ions, making it a valuable tool in catalysis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6’-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)-2,2’-bipyridine typically involves the condensation of 2,2’-bipyridine with (S)-4-benzyl-4,5-dihydrooxazole. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, and an appropriate solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6,6’-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)-2,2’-bipyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens or electrophiles in the presence of a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bipyridine N-oxides, while reduction could produce the corresponding bipyridine derivatives.

Scientific Research Applications

6,6’-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)-2,2’-bipyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 6,6’-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)-2,2’-bipyridine exerts its effects is primarily through its ability to coordinate with metal ions. The bipyridine moiety provides a bidentate binding site, while the oxazoline rings enhance the chiral environment around the metal center. This coordination can influence the reactivity and selectivity of the metal complex in catalytic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,6’-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)-2,2’-bipyridine stands out due to its chiral nature and the presence of oxazoline rings, which provide additional steric and electronic effects. These features make it particularly effective in asymmetric catalysis and other applications requiring chiral environments .

Properties

Molecular Formula

C30H26N4O2

Molecular Weight

474.6 g/mol

IUPAC Name

4-benzyl-2-[6-[6-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)pyridin-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C30H26N4O2/c1-3-9-21(10-4-1)17-23-19-35-29(31-23)27-15-7-13-25(33-27)26-14-8-16-28(34-26)30-32-24(20-36-30)18-22-11-5-2-6-12-22/h1-16,23-24H,17-20H2

InChI Key

BGOXNFZGFWMHTG-UHFFFAOYSA-N

Canonical SMILES

C1C(N=C(O1)C2=CC=CC(=N2)C3=NC(=CC=C3)C4=NC(CO4)CC5=CC=CC=C5)CC6=CC=CC=C6

Origin of Product

United States

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